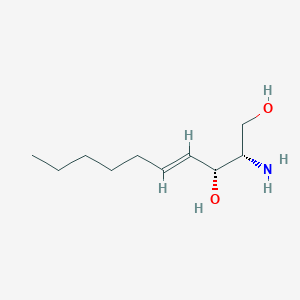

(2S,3R,4E)-2-Amino-4-decene-1,3-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

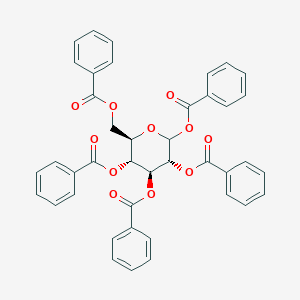

The synthesis of molecules similar to "(2S,3R,4E)-2-Amino-4-decene-1,3-diol," particularly those involving chiral 1,2-amino alcohols and 1,2-diols, has been significantly advanced through direct asymmetric synthesis methods. Organocatalytic reactions have been employed to achieve high enantiomeric enrichment of anti-1,2-amino alcohols and syn-1,2-diols, utilizing primary amine-containing amino acids as catalysts. These methods offer practical, efficient routes for synthesizing structurally complex and biologically relevant molecules (Ramasastry et al., 2007).

Molecular Structure Analysis

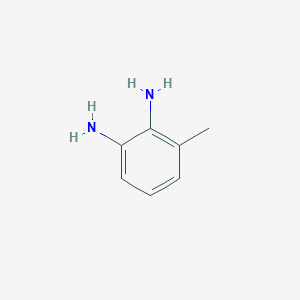

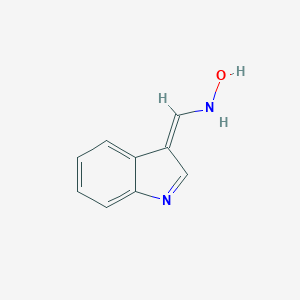

The molecular structure and spectroscopic analysis of related compounds have been thoroughly investigated, revealing detailed insights into their structural characteristics. For instance, novel compounds synthesized through slow evaporation techniques have been characterized using XRD, FTIR, NMR, and UV–Vis spectra alongside DFT computations. These studies not only provide a deep understanding of the molecular structure but also evaluate the compound's electronic properties and potential nonlinear optical (NLO) behavior (Pavitha et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving "(2S,3R,4E)-2-Amino-4-decene-1,3-diol" and its analogs often involve complex transformations, including cycloadditions, which are crucial for synthesizing various bioactive molecules. Enantioselective cycloaddition reactions have expanded to incorporate reactive olefinic components, enabling the synthesis of chiral 1,2-amino alcohols, 1,2-diamines, and β-amino acids with high yields and enantioselectivity. Such reactions underline the versatility and synthetic utility of these compounds in organic synthesis (Reddy et al., 2017).

Physical Properties Analysis

The physical properties of compounds related to "(2S,3R,4E)-2-Amino-4-decene-1,3-diol" have been explored through various studies, focusing on their crystalline structure, protolytic properties, and alkylating activities. These investigations provide valuable information on the stability, solubility, and reactivity of such compounds, contributing to their application in further chemical syntheses and potential industrial applications (Budzisz et al., 2005).

Mechanism of Action

Target of Action

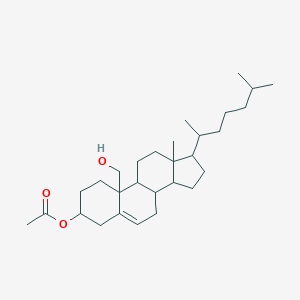

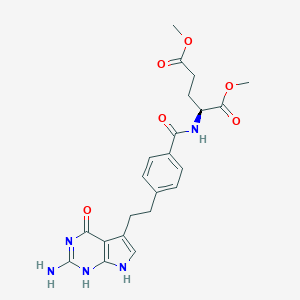

It is structurally similar to sphingosine , a type of sphingolipid. Sphingolipids are known to play crucial roles in cellular processes such as proliferation, differentiation, and apoptosis .

Mode of Action

Sphingosine and its derivatives are known to interact with specific protein targets, modulating their activity and influencing cellular processes .

Biochemical Pathways

(2S,3R,4E)-2-Amino-4-decene-1,3-diol may be involved in the sphingolipid metabolic pathway, given its structural similarity to sphingosine . Sphingolipids are integral components of cell membranes and have been implicated in various signaling pathways. They can influence cell growth, differentiation, senescence, and apoptosis .

Result of Action

Sphingolipids, which (2s,3r,4e)-2-amino-4-decene-1,3-diol is structurally similar to, are known to have significant effects on cellular processes such as cell growth, differentiation, and apoptosis .

properties

IUPAC Name |

(E,2S,3R)-2-aminodec-4-ene-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-10(13)9(11)8-12/h6-7,9-10,12-13H,2-5,8,11H2,1H3/b7-6+/t9-,10+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBOJQHSJYZATL-LOSXEJPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC(C(CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/[C@H]([C@H](CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90476457 |

Source

|

| Record name | (E,2S,3R)-2-aminodec-4-ene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R,4E)-2-Amino-4-decene-1,3-diol | |

CAS RN |

235431-59-1 |

Source

|

| Record name | (E,2S,3R)-2-aminodec-4-ene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R,4S)-3,4,5-triacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B30697.png)

![N-[(3,5-difluorophenyl)acetyl]alanine](/img/structure/B30708.png)

![2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione](/img/structure/B30719.png)

![2-[(11H-Dibenzo[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B30720.png)

![4-[[(1R)-3-(4-Morpholinyl)-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide](/img/structure/B30737.png)